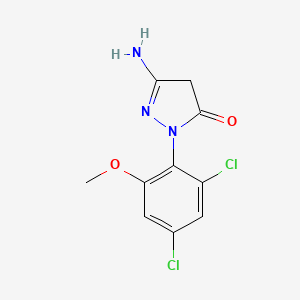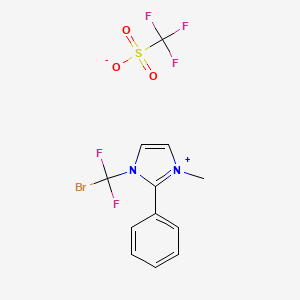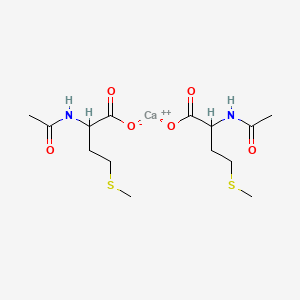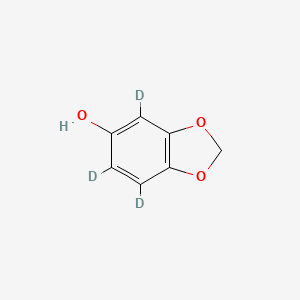
4,6,7-Trideuterio-1,3-benzodioxol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Trideuterio-1,3-benzodioxol-5-ol is a deuterated derivative of 1,3-benzodioxol-5-ol, commonly known as sesamol. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. Deuterium substitution can significantly alter the physical and chemical properties of a compound, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trideuterio-1,3-benzodioxol-5-ol typically involves the deuteration of 1,3-benzodioxol-5-ol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is supplied in large quantities, and the reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,6,7-Trideuterio-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Non-deuterated 1,3-benzodioxol-5-ol.
Substitution: Halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4,6,7-Trideuterio-1,3-benzodioxol-5-ol has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of sesamol and its derivatives.
Medicine: Investigated for its potential antioxidant and anticancer properties.
Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,6,7-Trideuterio-1,3-benzodioxol-5-ol is similar to that of sesamol. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. The deuterium atoms may enhance the stability of the compound, prolonging its activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxol-5-ol (Sesamol): The non-deuterated form of the compound.
1,3-Benzodioxole: A related compound with similar structural features.
4,5-Dimethoxy-1,3-benzodioxole: Another derivative with methoxy groups instead of deuterium.
Uniqueness
4,6,7-Trideuterio-1,3-benzodioxol-5-ol is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties. This makes it particularly valuable in research applications where stable isotope labeling is required.
Eigenschaften
Molekularformel |
C7H6O3 |
|---|---|
Molekulargewicht |
141.14 g/mol |
IUPAC-Name |
4,6,7-trideuterio-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D |
InChI-Schlüssel |
LUSZGTFNYDARNI-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C2=C(C(=C1O)[2H])OCO2)[2H] |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
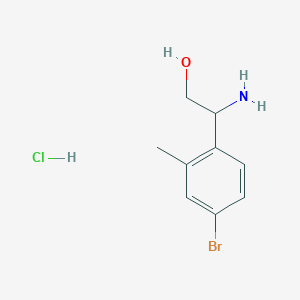
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)


![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
